
11-Hydroxy-8,12,14-eicosatrienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-8,12,14-eicosatrienoic acid, also known as 11-HETE, is a bioactive lipid derived from arachidonic acid metabolism. It is a member of the eicosanoid family, which includes prostaglandins, thromboxanes, and leukotrienes. 11-HETE is synthesized by the action of lipoxygenases on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. The synthesis of 11-HETE is regulated by various factors, including cytokines, growth factors, and hormones.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-8,12,14-eicosatrienoic acid involves the activation of specific receptors on target cells. The main receptor for this compound is the G protein-coupled receptor 132 (GPR132), which is also known as the G2A receptor. GPR132 is expressed on various cell types, including immune cells, endothelial cells, and cancer cells. The activation of GPR132 by this compound leads to the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the cell type and the context in which it is produced. In general, this compound has been shown to have anti-inflammatory and anti-tumor effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), by immune cells. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11-Hydroxy-8,12,14-eicosatrienoic acid in lab experiments include its ability to modulate various biological processes, including inflammation and cancer. In addition, this compound is a relatively stable molecule that can be easily synthesized and purified. However, the limitations of using this compound in lab experiments include its complex mechanism of action and the potential for off-target effects. In addition, the effects of this compound may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 11-Hydroxy-8,12,14-eicosatrienoic acid. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to investigate its role in other biological processes, such as metabolism and neuronal function. In addition, the development of specific agonists and antagonists for GPR132 may provide new therapeutic opportunities for the treatment of inflammation and cancer. Finally, the use of animal models and clinical trials may provide further insights into the potential clinical applications of this compound.
Métodos De Síntesis
The synthesis of 11-Hydroxy-8,12,14-eicosatrienoic acid involves the action of lipoxygenases on arachidonic acid. Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to form bioactive lipids. The specific lipoxygenase isoform that catalyzes the synthesis of this compound depends on the cell type and the stimulus that triggers its production. For example, 5-lipoxygenase is the main isoform involved in the synthesis of leukotrienes, whereas 12-lipoxygenase and 15-lipoxygenase are involved in the synthesis of other eicosanoids, including 12-HETE and 15-HETE.
Aplicaciones Científicas De Investigación
11-Hydroxy-8,12,14-eicosatrienoic acid has been studied in various biological systems, including inflammation, cancer, and cardiovascular disease. Inflammation is a complex biological process that involves the activation of immune cells and the production of various mediators, including eicosanoids. This compound has been shown to play a role in the regulation of inflammation by modulating the activity of immune cells and the production of other eicosanoids. For example, this compound has been shown to inhibit the production of leukotriene B4, which is a potent pro-inflammatory mediator.
Propiedades
| 15514-86-0 | |
Fórmula molecular |
F6H12MgO6Si |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(8E,12E,14E)-11-hydroxyicosa-8,12,14-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10-11,13-14,16,19,21H,2-6,8-9,12,15,17-18H2,1H3,(H,22,23)/b10-7+,14-11+,16-13+ |
Clave InChI |
JNXXVEYCRGFXTN-XRSYJNBKSA-N |
SMILES isomérico |
CCCCC/C=C/C=C/C(C/C=C/CCCCCCC(=O)O)O |
SMILES |
CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |
SMILES canónico |
CCCCCC=CC=CC(CC=CCCCCCCC(=O)O)O |
Sinónimos |
11-hydroxy-8,12,14-eicosatrienoic acid 11-hydroxy-8,12,14-eicosatrienoic acid, (E,Z,Z)-isomer 11-hydroxy-8,12,14-eicosatrienoic acid, stereoisome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


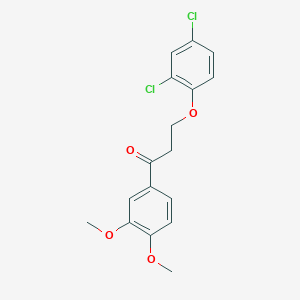
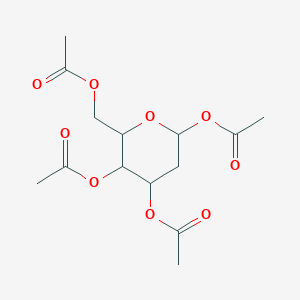



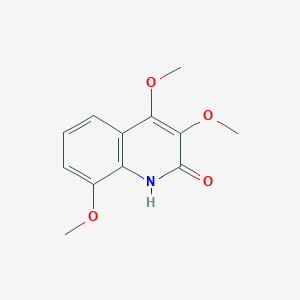

![[(E)-1,3-benzodioxol-5-ylmethylideneamino]urea](/img/structure/B231012.png)
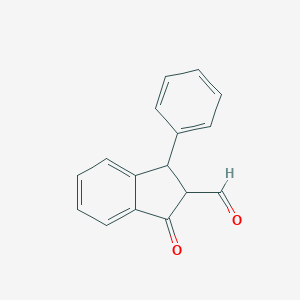
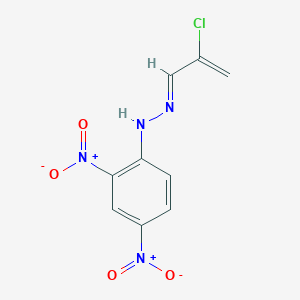

![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
